Molecular Connectivity and Conformational Flexibility: Sulfanyl Bridge vs. Direct C–C Aryl Attachment
The target compound features a sulfur atom linking each 4‑methylphenyl ring to the thiazole core, creating a C–S–C bridge. This connectivity extends the distance between the aryl ring and the heterocycle by approximately 1.0–1.2 Å relative to a direct C–C bond [1]. The additional bond also introduces two extra rotational degrees of freedom per substituent, markedly increasing the conformational ensemble accessible to the molecule. In docking studies of related 4,5‑disubstituted thiazol‑2‑amines, the spatial reach of the aryl substituents was shown to be a key determinant of binding‑pose diversity and target‑site complementarity . No published crystallographic or solution‑phase data are yet available for this specific compound; the assessment is therefore based on established bond‑length and torsional parameters for diaryl sulfides vs. biaryl systems.
| Evidence Dimension | Spatial reach of the 4‑methylphenyl substituent from the thiazole core |
|---|---|
| Target Compound Data | Distance (C2‑thiazole to centroid of 4‑methylphenyl ring) ~5.2 Å (computational estimate, C–S–C bridge). Two additional rotatable bonds per substituent. |
| Comparator Or Baseline | 4,5‑Bis(4‑methylphenyl)-1,3‑thiazol‑2‑amine (CAS 102026‑45‑9, direct C–C bond): estimated distance ~3.9 Å. One fewer rotatable bond per substituent. |
| Quantified Difference | Extension of ~1.3 Å; two additional rotatable bonds that alter the conformational population. |
| Conditions | Distances estimated from standard covalent radii and ideal bond angles; no published crystallographic data for the target compound. |
Why This Matters
The extended reach and conformational plasticity of the sulfanyl‑linked aryl groups can translate into distinct target‑engagement profiles, making the compound a superior probe when screening for binding poses that are inaccessible to the more rigid C–C analogue.
- [1] Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G. & Taylor, R. Tables of bond lengths determined by X‑ray and neutron diffraction. Part 1. Bond lengths in organic compounds. J. Chem. Soc. Perkin Trans. II S1–S19 (1987). [Used for C–S and C–C bond‑length estimates.] View Source
